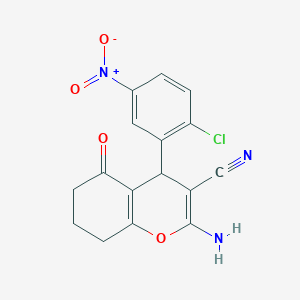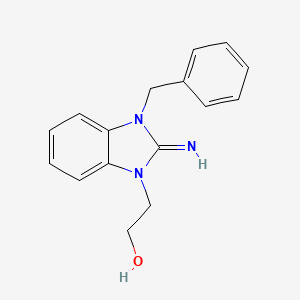![molecular formula C18H19Cl2F3N4O B11665756 N-(butan-2-yl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665756.png)
N-(butan-2-yl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(butan-2-il)-5-(3,4-diclorofenil)-7-(trifluorometil)-4,5,6,7-tetrahidropirazolo[1,5-a]pirimidina-2-carboxamida es un compuesto orgánico complejo con una estructura única que incluye un núcleo de pirazolo[1,5-a]pirimidina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(butan-2-il)-5-(3,4-diclorofenil)-7-(trifluorometil)-4,5,6,7-tetrahidropirazolo[1,5-a]pirimidina-2-carboxamida generalmente implica múltiples pasos. El proceso comienza con la preparación del núcleo de pirazolo[1,5-a]pirimidina, seguido de la introducción de los grupos butan-2-il, 3,4-diclorofenil y trifluorometil. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para la síntesis exitosa de este compuesto.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar técnicas de síntesis a gran escala, incluyendo la química de flujo continuo y las plataformas de síntesis automatizadas. Estos métodos aseguran un alto rendimiento y pureza del producto final, lo que lo hace adecuado para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(butan-2-il)-5-(3,4-diclorofenil)-7-(trifluorometil)-4,5,6,7-tetrahidropirazolo[1,5-a]pirimidina-2-carboxamida se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, dando como resultado productos reducidos.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, la presión y la elección del solvente juegan un papel importante en la determinación del resultado de la reacción.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden conducir a una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
N-(butan-2-il)-5-(3,4-diclorofenil)-7-(trifluorometil)-4,5,6,7-tetrahidropirazolo[1,5-a]pirimidina-2-carboxamida tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como una sonda bioquímica para estudiar procesos celulares.
Medicina: Explorado por sus posibles efectos terapéuticos, incluyendo propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades específicas, como alta estabilidad térmica y resistencia a la degradación.
Mecanismo De Acción
El mecanismo de acción de N-(butan-2-il)-5-(3,4-diclorofenil)-7-(trifluorometil)-4,5,6,7-tetrahidropirazolo[1,5-a]pirimidina-2-carboxamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Esta interacción puede modular varias vías bioquímicas, lo que lleva a los efectos observados del compuesto. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la inflamación, ejerciendo así efectos antiinflamatorios.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(butan-2-il)-5-(3,4-diclorofenil)-7-(trifluorometil)-4,5,6,7-tetrahidropirazolo[1,5-a]pirimidina-2-carboxamida comparte similitudes estructurales con otros derivados de pirazolo[1,5-a]pirimidina, como:
- N-(butan-2-il)-5-(3,4-diclorofenil)-7-(trifluorometil)-4,5,6,7-tetrahidropirazolo[1,5-a]pirimidina-2-carboxilato
- N-(butan-2-il)-5-(3,4-diclorofenil)-7-(trifluorometil)-4,5,6,7-tetrahidropirazolo[1,5-a]pirimidina-2-carboxamida
Unicidad
La singularidad de N-(butan-2-il)-5-(3,4-diclorofenil)-7-(trifluorometil)-4,5,6,7-tetrahidropirazolo[1,5-a]pirimidina-2-carboxamida radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C18H19Cl2F3N4O |
|---|---|
Peso molecular |
435.3 g/mol |
Nombre IUPAC |
N-butan-2-yl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H19Cl2F3N4O/c1-3-9(2)24-17(28)14-8-16-25-13(10-4-5-11(19)12(20)6-10)7-15(18(21,22)23)27(16)26-14/h4-6,8-9,13,15,25H,3,7H2,1-2H3,(H,24,28) |
Clave InChI |
LIPPHDMICQMURW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC(=O)C1=NN2C(CC(NC2=C1)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Morpholin-4-YL)-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide](/img/structure/B11665673.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11665682.png)
![(5Z)-5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11665687.png)
![3-(3-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665695.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide](/img/structure/B11665702.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B11665715.png)
![(5Z)-3-ethyl-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665717.png)


![[5-(4-Chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2-ethylpiperidin-1-yl)methanone](/img/structure/B11665731.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665734.png)
![Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate](/img/structure/B11665741.png)
![(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665764.png)
